1-chloro-4-[(dichloromethyl)sulfonyl]benzene
Description
1-Chloro-4-[(dichloromethyl)sulfonyl]benzene (CAS: 32748-30-4) is a chlorinated aromatic compound characterized by a dichloromethyl sulfonyl (–SO₂CCl₂H) substituent at the para position of a benzene ring. Its molecular formula is C₇H₅Cl₃O₂S, with a molecular weight of 259.54 g/mol. Key physical properties include a density of 1.56 g/cm³, a melting point of 119–120°C (in isopropanol), and a predicted boiling point of 367.2°C . The sulfonyl group enhances its polarity, making it a reactive intermediate in organic synthesis, particularly in substitution reactions and pharmaceutical derivatization.
Properties
IUPAC Name |
1-chloro-4-(dichloromethylsulfonyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMGHIZQJJURTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-[(dichloromethyl)sulfonyl]benzene can be synthesized through the chlorination of 4-chlorobenzenesulfonyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[(dichloromethyl)sulfonyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of the sulfonyl group can lead to the formation of corresponding sulfides
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfides
Scientific Research Applications
1-Chloro-4-[(dichloromethyl)sulfonyl]benzene is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-chloro-4-[(dichloromethyl)sulfonyl]benzene involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction is facilitated by the electrophilic nature of the chloro and sulfonyl groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfonyl-substituted chlorobenzenes. Below is a comparative analysis with structurally analogous derivatives:
Table 1: Structural and Physicochemical Comparison
Structural and Reactivity Differences
- Electron-Withdrawing Effects : The dichloromethyl sulfonyl group (–SO₂CCl₂H) in the target compound is more electron-withdrawing than methylsulfonyl (–SO₂CH₃) or chloromethyl sulfonyl (–SO₂CH₂Cl) groups, enhancing its reactivity in nucleophilic aromatic substitution .
- Steric and Polar Contributions: The nitro-substituted analog (C₁₂H₈ClNO₄S) exhibits higher molecular weight and polarity due to the nitro group, favoring applications in high-performance liquid chromatography (HPLC) intermediates .
- Fluorinated Derivatives : Trifluoromethyl sulfonyl analogs (e.g., –SO₂CF₃) are prized in medicinal chemistry for their metabolic stability and enhanced binding affinity to target proteins .
Key Research Findings
Thermal Stability : The target compound’s high melting point (119–120°C) suggests stability under thermal stress, advantageous for industrial-scale synthesis .
Reduction Challenges : Related chloromethylbenzene derivatives exhibit low yields when reduced with Fe/HCl or SnCl₂, highlighting the need for optimized catalytic systems (e.g., Raney Ni) .
Regioselectivity : Fluorinated analogs (e.g., 1-chloro-4-(2-fluoropropyl)benzene) demonstrate anti-Markovnikov selectivity in hydrofunctionalization reactions, a trait exploitable in asymmetric synthesis .
Biological Activity
1-Chloro-4-[(dichloromethyl)sulfonyl]benzene is a sulfonyl-containing aromatic compound that has garnered attention in various fields of biological research. Its unique chemical structure allows it to interact with biological systems, making it a subject of interest for studies related to toxicity, pharmacology, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C7H6Cl3O2S. The compound features a benzene ring substituted with a chlorine atom and a sulfonyl group, which is further substituted by dichloromethyl. This configuration enhances its reactivity and solubility in biological environments.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The sulfonyl group can act as an electrophile, facilitating interactions that may lead to the inhibition or modulation of enzymatic activities. The chlorine atoms contribute to the compound's overall reactivity through halogen bonding, which can influence binding affinities to various biological targets.
In Vivo Studies
Research indicates that this compound exhibits significant biological activity in animal models. A study involving Sprague-Dawley rats demonstrated that following oral exposure, the compound was rapidly absorbed and distributed, with notable concentrations found in adipose tissue, lungs, and liver .
| Dose (mg/kg) | Effect Observed | NOAEL (mg/kg) |
|---|---|---|
| 10 | Minimal toxicity observed | 10 |
| 100 | Increased kidney weight | |
| 1000 | Significant decreases in body weight gain; nephropathy observed |
In a subchronic toxicity study, clinical signs included salivation at high doses, while elevated liver weights were reported across various doses .
In Vitro Studies
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, flow cytometry analyses indicated that treatment with the compound resulted in increased apoptotic cells in MCF cell lines .
Anticancer Activity
The anticancer potential of this compound has been explored through various experimental setups. Its derivatives have been tested against several cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 25.72 ± 3.95 | Induces apoptosis |
| U87 (glioblastoma) | 45.2 ± 13.0 | Cytotoxic effects observed |
These findings suggest that modifications to the compound's structure can enhance its cytotoxicity against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
